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Introduction

Intracellular calcium (Ca2*) is a ubiquitous second messenger that plays a pivotal role in
regulating a vast array of cellular processes, including signal transduction, gene expression,
cell proliferation, and apoptosis. Consequently, the accurate measurement of intracellular Caz*
concentration ([Ca2*]i) is crucial for understanding cellular physiology and for the development
of novel therapeutics. Fluo-2 acetoxymethyl (AM) ester is a high-affinity, single-wavelength
fluorescent indicator for intracellular calcium, offering superior cell loading and brighter
fluorescence compared to its predecessors. This application note provides a detailed protocol
for the use of Fluo-2 AM to calculate intracellular calcium concentration, tailored for
researchers in academia and the pharmaceutical industry.

Principle of Fluo-2 AM

Fluo-2 AM is a cell-permeant ester that can passively diffuse across the cell membrane. Once
inside the cell, non-specific esterases cleave the AM ester group, trapping the active Fluo-2
molecule in the cytoplasm. In its calcium-free form, Fluo-2 exhibits a low level of fluorescence.
Upon binding to Caz*, its fluorescence intensity increases more than 100-fold. The intracellular
calcium concentration can then be determined by measuring the fluorescence intensity and
applying the Grynkiewicz equation.

Key Properties of Fluo-2
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Property Value Reference
Excitation Wavelength (max) 490 nm [1]
Emission Wavelength (max) 515 nm [1]
Dissociation Constant (Kd) for
290 nM [1]
Ca2+
Comparison of Common Fluo Calcium Indicators
Indicator Kd for Caz* (nM) Key Features Reference
High affinity, superior
Fluo-2 290 ; _ Y Stp [1]
cell loading.
Predecessor to Fluo-
Fluo-3 390 4, slightly red-shifted [1]
spectrum.
Most widely used
Fluo-4 345 single-wavelength
indicator.
A brighter alternative
Fluo-8 389
to Fluo-4.
High-affinity version of
Fluo-8H 232

Fluo-8.

Experimental Protocols

l. Reagent Preparation

e Fluo-2 AM Stock Solution (1-5 mM):

o Prepare a stock solution of Fluo-2 AM in high-quality, anhydrous dimethyl sulfoxide

(DMSO).
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o For example, to make a 1 mM stock solution, add the appropriate volume of DMSO to the
vial of Fluo-2 AM solid.

o Aliquot and store at -20°C, protected from light and moisture.

e Pluronic F-127 Stock Solution (20% wi/v):

o Dissolve Pluronic F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the
water-insoluble Fluo-2 AM in aqueous media.

o Store at room temperature.
e Probenecid Stock Solution (100-250 mM):

o Dissolve probenecid in 1 M NaOH to the desired concentration. Probenecid is an anion-
transport inhibitor that can reduce the leakage of the de-esterified Fluo-2 from the cells.

o Store at 4°C.
e Hanks' Balanced Salt Solution (HBSS):

o Prepare HBSS containing calcium and magnesium (HBSS/Ca/Mg) and a calcium-free
version (HBSS w/o Ca/Mg). Buffer with HEPES to a final concentration of 20 mM and
adjust the pH to 7.4.

Il. Cell Loading with Fluo-2 AM

This protocol is a general guideline and should be optimized for your specific cell type and
experimental conditions.

o Cell Seeding: Seed cells on an appropriate culture vessel (e.g., 96-well black-walled, clear-
bottom plates, or coverslips for microscopy) to achieve a confluence of 70-90% on the day of
the experiment.

o Loading Buffer Preparation:

o For each well of a 96-well plate (100 pL final volume), prepare a loading buffer containing
Fluo-2 AM at a final concentration of 2-5 uM in HBSS/Ca/Mg.
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o To aid in dye solubilization, first mix the required volume of Fluo-2 AM stock solution with
an equal volume of 20% Pluronic F-127 stock solution. Then, dilute this mixture into the
HBSS.

o If dye leakage is a concern, add probenecid to the loading buffer at a final concentration of
1-2.5 mM.

e Cell Loading:

Remove the cell culture medium.

[¢]

[¢]

Wash the cells once with HBSS/Ca/Mg.

[e]

Add the Fluo-2 AM loading buffer to the cells.

o

Incubate for 30-60 minutes at 37°C in a COz2 incubator. The optimal loading time and
temperature may need to be determined empirically.

o De-esterification:

o After incubation, wash the cells twice with HBSS/Ca/Mg (containing probenecid if used in
the loading step) to remove excess extracellular dye.

o Add fresh HBSS/Ca/Mg (with probenecid if applicable) to the cells.

o Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the
Fluo-2 AM within the cells.

) () () (e

Click to download full resolution via product page

Fig 1. Fluo-2 AM Cell Loading and De-esterification Workflow.

lll. Fluorescence Measurement

e Instrument Setup:
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o Set the fluorescence plate reader or microscope to the appropriate excitation and
emission wavelengths for Fluo-2 (Excitation: ~490 nm, Emission: ~515 nm).

e Baseline Measurement:
o Measure the baseline fluorescence intensity (F) of the resting cells.
e Cell Stimulation:
o Add your agonist or compound of interest to stimulate a calcium response.

o Continuously record the fluorescence intensity over time to capture the calcium transient.

IV. Calibration of Fluo-2 Fluorescence and Calculation of
[Caz*]i
To convert the measured fluorescence intensity into an absolute calcium concentration, a

calibration must be performed to determine the minimum (Fmin) and maximum (Fmax)

fluorescence signals.
o Determination of Fmax:

o At the end of the experiment, add a calcium ionophore such as ionomycin (final
concentration 5-10 uM) to the cells in the presence of a high concentration of extracellular
calcium (e.g., 1-2 mM CacClz in HBSS). This will saturate the intracellular Fluo-2 with Caz*.

o The resulting fluorescence intensity is Fmax.
e Determination of Fmin:

o Following the Fmax measurement, add a calcium chelator such as EGTA (final
concentration 10-20 mM) to the same cells. This will chelate the intracellular calcium,
resulting in the minimum fluorescence signal.

o The resulting fluorescence intensity is Fmin.

o Note: It is important to ensure the pH of the EGTA solution is adjusted to be physiological,
as EGTA s acidic.
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Fig 2. Workflow for Fmin and Fmax Calibration.

o Calculation of [Ca2*]i using the Grynkiewicz Equation: The intracellular calcium concentration
can be calculated using the following equation, which is a modification of the Grynkiewicz
equation for single-wavelength indicators:

[Caz*]i = Kd * [(F - Fmin) / (Fmax - F)]
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Where:

o [Ca?*]iis the intracellular calcium concentration.

[¢]

Kd is the dissociation constant of Fluo-2 for Ca2* (290 nM).

[e]

F is the measured fluorescence intensity of the experimental sample.

[e]

Fmin is the minimum fluorescence intensity in the absence of calcium.

(¢]

Fmax is the maximum fluorescence intensity at calcium saturation.

Data Presentation and Interpretation

Typical Intracellular Calcium Concentrations

Cellular State Typical [Ca**]i Reference
Resting (unstimulated) ~100 nM
Stimulated ~1 uM (can be higher)

The calculated [Ca?*]i values can be plotted over time to visualize the calcium dynamics in
response to stimulation. The amplitude, duration, and frequency of these calcium transients
provide valuable information about the signaling pathways involved.
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Fig 3. Generalized Signaling Pathway Leading to a Measurable Calcium Signal.

Troubleshooting

e Low Fluorescence Signal:

o Increase the Fluo-2 AM loading concentration or incubation time.
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o Ensure complete de-esterification.

o Check the excitation and emission wavelengths and filter sets.

e High Background Fluorescence:
o Ensure thorough washing to remove extracellular dye.
o Decrease the Fluo-2 AM loading concentration.

o Dye Compartmentalization:

o If Fluo-2 is accumulating in organelles such as mitochondria, try lowering the loading
temperature (e.g., room temperature) or reducing the loading time.

» Rapid Dye Leakage:
o Use probenecid in the loading and experimental buffers.

By following these detailed protocols, researchers can reliably measure intracellular calcium
concentrations and gain valuable insights into the intricate role of calcium signaling in health
and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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